4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8): A Comprehensive Technical Guide for Drug Development
4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8): A Comprehensive Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, functionalized pyridine scaffolds are foundational for developing targeted therapeutics. 4-Bromo-2-methylnicotinonitrile (CAS: 1374665-87-8), also known as 4-Bromo-3-cyano-2-methylpyridine, is a highly versatile, electron-deficient heterocyclic building block[1]. The strategic placement of a bromine atom at the C4 position, a cyano group at C3, and a methyl group at C2 creates a unique pharmacophoric hub. This specific substitution pattern enables orthogonal functionalization, making it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Indoleamine 2,3-dioxygenase (IDO1) inhibitors and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[2][3].
This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and downstream functionalization protocols, grounded in field-proven methodologies.
Physicochemical Properties & Structural Analysis
The reactivity of 4-Bromo-2-methylnicotinonitrile is dictated by the strong electron-withdrawing nature of both the pyridine nitrogen and the C3-nitrile group. These groups synergistically deplete electron density at the C4 position, rendering the C4-bromide highly susceptible to both transition-metal-catalyzed cross-coupling and direct Nucleophilic Aromatic Substitution (SNAr).
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Bromo-2-methylnicotinonitrile |
| IUPAC Name | 4-Bromo-2-methylpyridine-3-carbonitrile |
| CAS Registry Number | 1374665-87-8[1][4] |
| Molecular Formula | C₇H₅BrN₂[1] |
| Molecular Weight | 197.03 g/mol [4] |
| SMILES String | CC1=NC=CC(Br)=C1C#N |
| Reactivity Profile | Electrophilic at C4; Nitrile acts as a hydrogen-bond acceptor or precursor to heterocycles. |
Mechanistic Synthesis Pathways
The synthesis of highly substituted pyridines requires precise control over regiochemistry. The most robust industrial and laboratory-scale syntheses of 4-Bromo-2-methylnicotinonitrile rely on the deoxychlorination/bromination of a pyridone precursor or the Sandmeyer reaction of an aminopyridine[3][5].
Causality in Reagent Selection
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Why POBr₃? The conversion of 4-hydroxy-2-methylnicotinonitrile (which exists predominantly in its 4-pyridone tautomeric form) to the corresponding bromide requires a potent electrophilic brominating agent. Phosphorus oxybromide (POBr₃) activates the tautomeric hydroxyl oxygen, forming a phosphorodibromidate leaving group. Subsequent nucleophilic attack by the bromide ion yields the desired C4-bromo derivative[5].
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Why CuBr in Sandmeyer? If starting from 4-amino-2-methylnicotinonitrile, standard diazotization yields a highly unstable diazonium salt. Copper(I) bromide acts as a single-electron transfer (SET) catalyst, facilitating the extrusion of N₂ gas and the radical recombination with bromide to ensure high regiochemical fidelity.
Fig 1. Primary synthetic routes to 4-Bromo-2-methylnicotinonitrile via bromination or Sandmeyer reaction.
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are inherently required to verify the consumption of starting materials before proceeding to workup.
Protocol A: Synthesis via POBr₃ Deoxybromination
Reference standard adapted from general pyridone bromination methodologies[3][5].
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Preparation: Charge a dry, argon-flushed round-bottom flask with 4-hydroxy-2-methylnicotinonitrile (1.0 eq).
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Reagent Addition: Carefully add Phosphorus oxybromide (POBr₃, 2.5 eq). Safety Note: POBr₃ is highly corrosive and reacts violently with water. Perform strictly under a fume hood.
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Catalysis: Add a catalytic amount of anhydrous DMF (0.1 eq) to generate the Vilsmeier-type intermediate, which accelerates the activation of the hydroxyl group.
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Heating: Heat the neat mixture or use a high-boiling inert solvent (e.g., toluene or acetonitrile) to 90–110 °C for 4 to 6 hours. Monitor by LC-MS until the starting mass is fully consumed.
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Quenching: Cool the mixture to 0 °C. Slowly and dropwise, pour the mixture over crushed ice to decompose excess POBr₃.
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Neutralization & Extraction: Adjust the pH to ~7.5 using saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure title compound.
Protocol B: Downstream Functionalization (Suzuki-Miyaura Coupling)
Field-Proven Insight: The steric hindrance from the C3-cyano group can impede oxidative addition at the C4-bromide. Utilizing a less bulky, highly active palladium catalyst like Pd(dppf)Cl₂ ensures efficient cross-coupling.
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Setup: In a microwave vial, combine 4-Bromo-2-methylnicotinonitrile (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
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Solvent & Catalyst: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 eq).
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Degassing (Critical Step): Sparge the mixture with N₂ gas for 10 minutes. Oxygen must be entirely removed to prevent the formation of homocoupled boronic acid byproducts and catalyst degradation.
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Reaction: Seal the vial and heat to 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).
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Workup: Dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate for subsequent chromatography.
Fig 2. Downstream functionalization pathways exploiting the C4-bromide and C3-nitrile handles.
Applications in Medicinal Chemistry
The unique topological arrangement of 4-Bromo-2-methylnicotinonitrile makes it a privileged scaffold in drug discovery:
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IDO1 / TDO Inhibitors: Indoleamine 2,3-dioxygenase is an immunosuppressive enzyme overexpressed in tumor microenvironments. The nitrile group of this scaffold can be cyclized to form imidazo[1,5-a]pyridines, which are potent IDO1 inhibitors capable of reversing T-cell suppression in oncology models[3].
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11β-HSD1 Inhibitors: 11β-Hydroxysteroid dehydrogenase type 1 regulates cortisol levels, making it a target for metabolic syndromes and hypertension. Derivatives of 2-methylnicotinonitriles are utilized to synthesize cyclic inhibitors that bind the enzyme's catalytic domain, leveraging the methyl group for targeted steric interactions within the binding pocket[2].
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Sodium Channel Modulators: Substituted pyridines derived from this building block are actively investigated for the treatment of neuropathic pain via voltage-gated sodium channel inhibition[5].
Field-Proven Insight on SNAr vs. Buchwald-Hartwig: While Buchwald-Hartwig amination is the standard for aryl bromides, the C4 position of 4-bromo-2-methylnicotinonitrile is sufficiently electron-deficient to undergo direct SNAr with primary and secondary aliphatic amines under thermal conditions (e.g., DIPEA, NMP, 120 °C). Drug developers frequently exploit this to bypass expensive palladium catalysts and avoid heavy-metal contamination in late-stage API synthesis.
References
- World Intellectual Property Organization (WIPO). "WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1". Google Patents.
- World Intellectual Property Organization (WIPO). "WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES". Google Patents.
- World Intellectual Property Organization (WIPO). "WO2025090480A1 - Heteroaryl compounds for the treatment of pain". Google Patents.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
- 3. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google Patents [patents.google.com]
- 4. 2-cyano-4-bromo | Sigma-Aldrich [sigmaaldrich.com]
- 5. WO2025090480A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]
